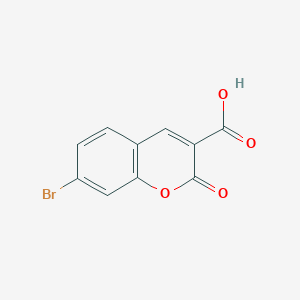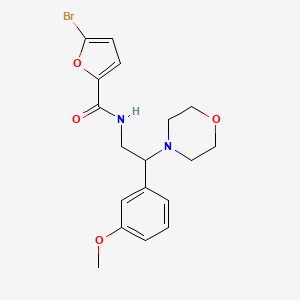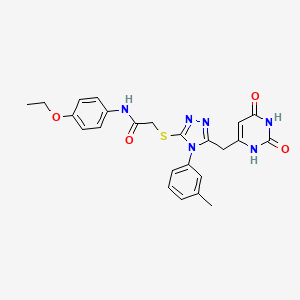
N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride” is a chemical compound with the CAS Number: 1668572-39-1 . It has a molecular weight of 199.67 and its IUPAC name is N-(2,2-difluoroethyl)cyclohexanamine hydrochloride . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15F2N.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h7-8,11H,1-6H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Wissenschaftliche Forschungsanwendungen
Analytical Characterization
The analytical profiles of psychoactive arylcyclohexylamines, including compounds similar to N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride, were characterized using various techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are crucial for identifying and quantifying these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Thermodynamic Properties
Research has been conducted on the thermodynamic properties of cyclohexanamines, which are closely related to N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride. Studies included measuring vapor pressures and deriving molar enthalpies of vaporization. This information is essential for practical thermochemical calculations (Verevkin & Emel̀yanenko, 2015).
Reactivity Studies
The reactivity of related compounds such as N-2-(1,1-dichloroalkylidene) cyclohexylamines has been investigated, leading to the production of various derivatives through processes like hydrolysis and dehydrochlorination. These studies provide insights into the chemical behavior and potential applications of N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride (Kimpe & Schamp, 2010).
Synthesis Techniques
Research has been focused on synthesizing derivatives of cyclohexanamines, including procedures for oxidation, Schiff base formation, and reduction. These methods are key for creating secondary amines and their hydrochlorides, which are structurally related to N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride (Shapenova et al., 2010).
Industrial Applications
N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride related compounds have been studied for industrial applications, such as shale inhibition in drilling fluids. Their effectiveness in inhibiting shale hydration and dispersion at high temperatures has been demonstrated, showcasing their potential utility in challenging industrial environments (Zhong et al., 2016).
Novel Drug Design
The design and synthesis of cyclohexanamine derivatives as potential drug candidates have been explored. This research has led to the development of compounds with potent activity and selectivity, indicating the therapeutic potential of N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride-related substances (Cho et al., 2009).
Environmental and Safety Studies
The environmental impact and safety profiles of cyclohexanamine derivatives have been assessed, providing valuable information for regulatory and health-related considerations. This research is crucial for understanding the risks and safe handling of substances like N-(2,2-Difluoroethyl)cyclohexanamine hydrochloride (Spencer & Plisko, 2007).
Safety and Hazards
The safety information for “N-(2,2-Difluoroethyl)cyclohexanamine;hydrochloride” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram, which denotes exclamation mark hazards . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-(2,2-difluoroethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h7-8,11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNVXJSPVMDFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine](/img/structure/B2849555.png)


![Spiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2849562.png)
![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2849563.png)
![1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849564.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)



![3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2849572.png)
![(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2849574.png)


